Cisapride is a substituted benzamide classified as a gastrointestinal prokinetic agent. [] It is known to stimulate gastrointestinal motility. [] Its primary role in scientific research is to investigate its effects on gastrointestinal motility and its potential use in treating motility disorders in various animal models.
Cisapride is classified as a substituted benzamide derivative. It was first synthesized in 1980 and marketed under various brand names, including Propulsid. The compound is derived from the chemical structure that belongs to the class of drugs known as serotonin 5-HT4 receptor agonists.
The synthesis of cisapride involves several steps, typically starting from simpler organic compounds. The general synthetic route can be outlined as follows:
This multi-step synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity.
Cisapride has a complex molecular structure characterized by its specific arrangement of atoms. Its chemical formula is , and it has a molecular weight of 413.94 g/mol. The structural representation includes:
The three-dimensional conformation allows for effective interaction with serotonin receptors in the gastrointestinal tract.
Cisapride can participate in various chemical reactions typical for amides and heterocycles:
Understanding these reactions is crucial for developing new derivatives with improved efficacy or reduced side effects.
Cisapride's mechanism of action primarily involves agonistic activity at serotonin 5-HT4 receptors located in the gastrointestinal tract. This activation leads to:
By stimulating these receptors, cisapride effectively promotes motility in patients suffering from conditions like gastroesophageal reflux disease.
These properties are essential for formulating cisapride into effective dosage forms.
Cisapride has been primarily used in clinical settings for:
Despite its therapeutic benefits, cisapride has been withdrawn from many markets due to safety concerns related to cardiac side effects, particularly arrhythmias associated with prolonged QT interval.
Discovered in 1980 by Janssen Pharmaceutica, cisapride (chemical name: cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide) emerged from systematic benzamide derivatives research targeting gastrointestinal motility disorders. Unlike dopamine antagonists such as metoclopramide, cisapride pioneered a novel serotonergic mechanism by acting as a selective serotonin 5-HT₄ receptor agonist. This molecular innovation facilitated acetylcholine release from the myenteric plexus without affecting dopamine pathways, establishing cisapride as the first clinically successful prokinetic leveraging serotonin modulation [1] [6].
Cisapride's pharmacological profile redefined gastrointestinal therapeutics during the 1980s–1990s. Its dual receptor affinity (5-HT₄ agonism and 5-HT₃ antagonism) enhanced esophageal peristalsis, lower esophageal sphincter pressure, and accelerated gastric emptying—effects confirmed through in vitro electrophysiology and in vivo motility studies. The racemic mixture formulation (±)-cisapride entered global markets in 1993 under brand names Propulsid (US) and Prepulsid (Europe), rapidly becoming a first-line therapy for reflux disorders due to its perceived safety advantage over existing prokinetics [1] [7].
Table 1: Comparative Pharmacological Profiles of Gastrointestinal Prokinetics
Agent | Primary Mechanism | Dopaminergic Effects | Acetylcholine Modulation |
---|---|---|---|
Cisapride | 5-HT₄ agonist / 5-HT₃ antagonist | None | Indirect release via 5-HT₄ |
Metoclopramide | D₂ antagonist / 5-HT₄ agonist | Strong blockade | Moderate enhancement |
Domperidone | Peripheral D₂ antagonist | Selective blockade | Minimal |
Cisapride served as the foundational molecule for understanding enteric nervous system (ENS) modulation. Its clinical efficacy in gastroparesis and chronic constipation demonstrated that selective serotonin receptor targeting could normalize dysmotility without centrally-mediated side effects. Research revealed cisapride activated interstitial cells of Cajal—the "pacemakers" of gastrointestinal smooth muscle—through 5-HT₄ receptors on cholinergic neurons, establishing a new paradigm for "neurogastroenterology" [1] [6].
The drug's impact extended beyond clinical practice into drug design. Post-cisapride prokinetics like mosapride and tegaserod incorporated structural refinements to enhance 5-HT₄ specificity while minimizing off-target effects. Cisapride also revealed the critical role of CYP3A4 metabolism in gastrointestinal drug safety, as inhibitory co-medications (e.g., macrolide antibiotics, antifungals) precipitated toxicities by disrupting its elimination pathway—a lesson that reshaped drug interaction screening [2] [7].
Table 2: Key Serotonin Receptor Subtypes in Gastrointestinal Motility
Receptor | Localization | Function | Cisapride Activity |
---|---|---|---|
5-HT₄ | Myenteric plexus neurons | Acetylcholine release | Full agonist |
5-HT₃ | Enteric neurons | Nociception/synapse modulation | Antagonist |
5-HT₁A | Smooth muscle | Inhibitory | Negligible |
Cisapride's withdrawal represents a pivotal case study in pharmacovigilance evolution. Between 1993–1999, the FDA documented 341 serious cardiac events including QT prolongation, torsades de pointes (TdP), and 80 fatalities linked to cisapride. Regulatory responses evolved incrementally:
The ethical dimensions crystallized with the 2000 death of 15-year-old Vanessa Young from cisapride-induced cardiac arrest. Her case exposed critical failures: delayed Health Canada warnings (5 months post-FDA alert), inadequate patient information leaflets, and continued off-label pediatric use despite known risks. This tragedy directly inspired Vanessa's Law (2014), empowering Canadian regulators to mandate safety label changes and recall unsafe drugs [4] [8].
Post-withdrawal, cisapride transitioned to restricted-access protocols requiring ECG monitoring, electrolyte testing, and specialist oversight. This model established precedents for risk evaluation and mitigation strategies (REMS) now applied to high-risk therapeutics. The cisapride experience permanently heightened scrutiny of QT-prolonging potential during drug development, leading to ICH E14 guidelines for thorough QT studies [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7